4,8-Dioxaundecane-1,11-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

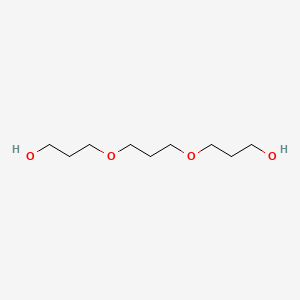

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXVPIADNSVGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194436 | |

| Record name | 4,8-Dioxaundecane-1,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-32-4 | |

| Record name | 3,3′-[1,3-Propanediylbis(oxy)]bis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dioxaundecane-1,11-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dioxaundecane-1,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dioxaundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dioxaundecane-1,11-diol: A Hydrophilic Linker for Advanced Drug Development

This guide provides a comprehensive technical overview of 4,8-Dioxaundecane-1,11-diol, a key building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, offering insights into its structural significance, reactivity, and strategic applications in sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Strategic Overview: More Than a Molecule

This compound, identified by its CAS number 4161-32-4 , is a symmetrical, hydrophilic diol.[1] Its structure, featuring two ether linkages, positions it as a short, discrete polyethylene glycol (PEG)-like molecule. This characteristic is not a trivial detail; it is the very reason this molecule is of high value in modern drug development.

In the construction of complex biologics like ADCs and targeted degraders like PROTACs, the linker connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic agent or an E3 ligase ligand) is a critical determinant of the final drug's success.[2][3] Highly potent payloads are often hydrophobic, leading to aggregation and poor solubility of the conjugate in aqueous physiological environments.[4] The incorporation of hydrophilic linkers, such as this compound, is a deliberate design choice to mitigate this challenge, enhancing solubility, improving pharmacokinetic properties, and preventing aggregation-induced loss of efficacy.[4][5]

This guide will dissect the properties of this compound from the perspective of its functional role as a hydrophilic spacer and synthetic intermediate.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

A notable challenge in characterizing this compound is the scarcity of publicly available experimental data for its bulk physical properties. Many databases and safety data sheets report "no data available".[6] The information presented below is primarily based on high-quality computational models provided by PubChem, which serve as a reliable estimate for researchers in the absence of experimental values.

| Property | Value | Source |

| CAS Number | 4161-32-4 | [1] |

| Molecular Formula | C₉H₂₀O₄ | [1] |

| IUPAC Name | 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Liquid (at room temperature) | [2][7] |

| XLogP3-AA (Computed) | -0.4 | [1] |

| H-Bond Donor Count | 2 | [1] |

| H-Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 10 | [1] |

| Topological Polar Surface Area | 58.9 Ų | [1] |

Insight for the Scientist: The negative computed LogP value (-0.4) quantitatively confirms the hydrophilic nature of this molecule, making it an excellent choice for a linker designed to increase the water solubility of a larger conjugate. The presence of two donor and four acceptor sites for hydrogen bonding further enhances its interaction with water.

Synthesis and Reactivity: A Functional Handle for Bioconjugation

Synthetic Strategy

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, its structure suggests a straightforward synthetic logic based on Williamson ether synthesis. A plausible route involves the reaction of 1,3-propanediol with a suitable 3-carbon electrophile, or the coupling of two 3-(3-hydroxypropoxy)propane units. The synthesis of discrete, monodisperse PEG-like molecules is an area of active research, often requiring protecting group strategies to avoid polymerization and ensure a uniform product, which is critical for pharmaceutical applications.[8][9]

Chemical Reactivity and Functionalization

The utility of this compound in drug development stems entirely from the reactivity of its two terminal primary hydroxyl (-OH) groups. These groups are nucleophilic and can undergo a wide range of well-established chemical transformations, allowing for their conversion into functional handles suitable for bioconjugation.

Key reactions include:

-

Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, which can then be used in reductive amination or amide bond formation, respectively.

-

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) forms ester linkages.

-

Activation: The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, making them susceptible to nucleophilic substitution. This is a common strategy to introduce other functionalities, such as azides or amines, for use in "click chemistry" or other conjugation reactions.

-

Etherification: Further reaction with alkyl halides under basic conditions can extend the linker or attach it to another part of a molecule.

The symmetrical nature of the molecule means that both hydroxyl groups can be functionalized simultaneously or, with appropriate stoichiometry and protecting group strategies, sequentially.

Caption: General functionalization pathway for use as a linker.

Applications in Advanced Drug Development

As stated, the primary application of this compound is as a hydrophilic, non-cleavable linker or spacer in the synthesis of complex therapeutics.[2][3]

Role in Antibody-Drug Conjugates (ADCs)

In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker's properties are crucial.[10]

-

Solubility Enhancement: Many potent cytotoxins (e.g., auristatins, maytansinoids) are highly hydrophobic. Attaching them to an antibody can induce aggregation. Incorporating a hydrophilic PEG-like linker like this compound helps to counteract this hydrophobicity, improving the overall solubility and stability of the ADC.[4][5]

-

Pharmacokinetics: The hydrodynamic volume and solubility imparted by PEG-like linkers can influence the ADC's circulation half-life and biodistribution, potentially reducing renal clearance.[4]

Role in PROTACs

PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[11] A PROTAC consists of a target-binding ligand and an E3-binding ligand joined by a linker.

-

Spatial Orientation: The length and flexibility of the linker are critical for allowing the target protein and the E3 ligase to form a productive ternary complex. This compound provides a flexible spacer to achieve the necessary orientation.

-

Physicochemical Properties: As with ADCs, the linker significantly impacts the PROTAC's properties. A hydrophilic linker is essential for improving the solubility, cell permeability, and overall drug-like characteristics of the final PROTAC molecule.[2]

Representative Experimental Workflow: Incorporating a Diol Linker

While a specific, published protocol for this compound is not available, the following represents a logical, generalized workflow for activating the diol and conjugating it to a molecule containing a nucleophilic handle (e.g., an amine-containing payload).

Objective: To prepare a drug-linker conjugate where the drug is attached to one end of the this compound linker, leaving the other hydroxyl group for subsequent conjugation.

Step 1: Monoprotection of the Diol (Self-Validating System)

-

Rationale: To functionalize only one end of the symmetrical linker, the other must be temporarily blocked. A common protecting group for alcohols is the trityl (Tr) group, which is bulky and can often be added with some selectivity under carefully controlled conditions.

-

Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).

-

Add triethylamine (1.1 eq.) followed by the dropwise addition of trityl chloride (0.95 eq.). Using slightly less than one equivalent of the protecting group reagent maximizes the yield of the mono-protected product.

-

Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography to isolate the mono-tritylated linker.

Step 2: Activation of the Free Hydroxyl Group

-

Rationale: The remaining free hydroxyl group must be converted into a good leaving group for subsequent reaction with the payload. Mesylation is a common and efficient method.

-

Dissolve the mono-protected linker (1 eq.) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold water and brine. Dry the organic layer and concentrate under reduced pressure to yield the activated mono-protected linker, which is often used directly in the next step.

Step 3: Conjugation with Amine-Containing Payload

-

Rationale: The activated mesylate is a strong electrophile that will readily react with a nucleophilic amine on the payload molecule.

-

Dissolve the payload (1 eq.) and the activated linker (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2-3 eq.), to scavenge the acid produced during the reaction.

-

Stir the reaction at room temperature (or with gentle heating) until completion, as monitored by LC-MS.

-

Purify the resulting trityl-protected drug-linker conjugate by reverse-phase HPLC.

Step 4: Deprotection

-

Rationale: The final step is to remove the trityl protecting group to reveal the free hydroxyl group, which can be used for further conjugation (e.g., to an antibody).

-

Dissolve the purified conjugate in DCM.

-

Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 2-5% TFA) and stir at room temperature.

-

Monitor the reaction by LC-MS. The deprotection is typically rapid.

-

Once complete, remove the solvent and TFA under reduced pressure to yield the final drug-linker construct.

Caption: Conceptual workflow for drug-linker synthesis.

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing vapors or mists.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and specialized chemical for advanced pharmaceutical development. While comprehensive experimental data on its physical properties is lacking, its structural attributes and the reactivity of its terminal hydroxyl groups define its role. Its hydrophilic, PEG-like nature makes it a strategic tool for medicinal chemists seeking to improve the solubility, stability, and drug-like properties of complex bioconjugates and targeted therapeutics. Understanding its function as a linker, rather than just its standalone properties, is key to leveraging its full potential in the design of next-generation drugs.

References

- 1. This compound | C9H20O4 | CID 77817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. purepeg.com [purepeg.com]

- 5. pharm.tohoku.ac.jp [pharm.tohoku.ac.jp]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]

- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to 4,8-Dioxaundecane-1,11-diol

Abstract

This technical guide provides a comprehensive overview of 4,8-Dioxaundecane-1,11-diol, a bifunctional chemical compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. We will delve into its core chemical identifiers, physicochemical properties, and principal applications. With a focus on scientific integrity, this document synthesizes technical data with practical insights, including a detailed experimental protocol for its application as a chemical linker. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their work.

Introduction: Understanding the Molecular Architecture

This compound is a linear, symmetrical molecule characterized by an eleven-atom backbone. This backbone is composed of nine carbon atoms and two oxygen atoms, the latter creating ether linkages at positions 4 and 8. The molecule is terminated at both ends (positions 1 and 11) by primary alcohol functional groups (-OH). This unique structure—a flexible hydrophilic chain capped with reactive hydroxyl groups—makes it an exceptionally useful building block in chemical synthesis.

Its structural similarity to segments of polyethylene glycol (PEG) imparts favorable properties such as increased water solubility and reduced immunogenicity to molecules it is incorporated into. The terminal hydroxyl groups serve as versatile handles for chemical modification, allowing the diol to be integrated into larger molecular constructs. One of its most prominent roles is as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.[1]

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers and properties for this compound, compiled from authoritative chemical databases.

| Identifier | Value | Source |

| CAS Number | 4161-32-4 | [1][2] |

| IUPAC Name | 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | [3] |

| Common Synonyms | 3,3'-[1,3-Propanediylbis(oxy)]bis(1-propanol) | [2] |

| Molecular Formula | C₉H₂₀O₄ | [1][2][3] |

| Molecular Weight | 192.26 g/mol | [1] |

| Monoisotopic Mass | 192.13615 Da | [3] |

| Canonical SMILES | C(CO)COCCCOCCCO | [3] |

| InChI Key | SZXVPIADNSVGTK-UHFFFAOYSA-N | [3] |

Core Application: A Bifunctional Linker in PROTAC Synthesis

The primary utility of this compound in advanced drug development is its role as a hydrophilic, flexible linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker's length, flexibility, and chemical nature are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

The ether linkages in this compound provide rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation. The hydrophilic nature of the linker can improve the overall solubility and cell permeability of the final PROTAC conjugate.

The diagram below illustrates the general workflow for synthesizing a PROTAC using a diol linker.

Caption: Synthetic workflow for PROTAC construction.

Experimental Protocol: Synthesis of a Symmetrical Bis-Mesylate Linker for Further Conjugation

This protocol details a foundational step: the activation of the terminal hydroxyl groups of this compound by converting them into mesylates. Mesylates are excellent leaving groups, rendering the linker ready for nucleophilic substitution by amine or thiol groups commonly found on protein ligands.

Objective: To synthesize 4,8-Dioxaundecane-1,11-diyl dimethanesulfonate.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (2.5 eq)

-

Methanesulfonyl chloride (MsCl) (2.2 eq)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup (Self-Validating System):

-

Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen). This step is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

-

To a 100 mL round-bottom flask, add this compound (e.g., 1.92 g, 10 mmol, 1.0 eq) and a magnetic stir bar.

-

Dissolve the diol in anhydrous DCM (40 mL).

-

Cool the flask to 0°C using an ice bath. This is a crucial control step to manage the exothermicity of the reaction and prevent side reactions.

-

-

Reagent Addition:

-

Add triethylamine (e.g., 3.5 mL, 25 mmol, 2.5 eq) to the stirred solution. TEA acts as a base to neutralize the HCl generated during the reaction.

-

Slowly add methanesulfonyl chloride (e.g., 1.7 mL, 22 mmol, 2.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5°C.

-

A white precipitate (triethylammonium chloride) will form upon addition.

-

-

Reaction Monitoring (Trustworthiness):

-

Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion. This provides a verifiable checkpoint for reaction success before proceeding to workup.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 20 mL of cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine. These washing steps remove excess acid, unreacted reagents, and water-soluble byproducts.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure bis-mesylate product.

-

-

Characterization (Authoritative Grounding):

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting data should be compared against expected values or literature precedents to authoritatively validate the compound's identity.

-

Safety and Handling

-

This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is generally considered to have low toxicity, but direct contact should be avoided.

-

Reagents: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and has a strong, unpleasant odor. Both must be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical tool, particularly as a bifunctional linker in the synthesis of complex molecules like PROTACs. Its defined length, flexibility, and hydrophilicity provide medicinal chemists with a reliable component for rationally designing molecules with optimized pharmacological properties. The experimental protocol provided herein offers a trusted, foundational method for activating this linker, enabling its seamless integration into broader synthetic campaigns. Understanding the principles behind its application and handling is key to leveraging its full potential in modern research and drug development.

References

"4,8-Dioxaundecane-1,11-diol" molecular structure and formula

An In-Depth Technical Guide to 4,8-Dioxaundecane-1,11-diol

Abstract

This technical guide provides a comprehensive overview of this compound, a distinct linear diol characterized by its hydrophilic ether linkages. We will elucidate its precise molecular structure and formula, differentiating it from similarly named long-chain diols. This document details its computed physicochemical properties, proposes a logical synthetic pathway, and discusses its potential applications in polymer science and biomedical fields. The guide is structured to deliver field-proven insights, emphasizing the rationale behind chemical methodologies and adhering to rigorous standards of scientific integrity.

Molecular Identification and Structure Elucidation

A primary challenge in sourcing information for this compound is its potential confusion with other linear diols, such as undecane-1,11-diol. The nomenclature "dioxa" is critical, indicating the substitution of two carbon atoms with oxygen atoms within the main chain.

The IUPAC name, this compound, defines a 9-carbon backbone interrupted by two ether oxygen atoms at the 4th and 8th positions, with terminal hydroxyl groups at the 1st and 11th positions of the extended chain. This structure imparts significant flexibility and hydrophilicity compared to its simple alkane-diol counterparts. The definitive molecular formula for this compound is C₉H₂₀O₄ [1].

Key Chemical Identifiers

For unambiguous identification, the following descriptors are essential.

| Identifier | Value | Source |

| IUPAC Name | 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | PubChem[1] |

| CAS Number | 4161-32-4 | PubChem[1] |

| Molecular Formula | C₉H₂₀O₄ | PubChem[1] |

| Molecular Weight | 192.25 g/mol | PubChem[1] |

| InChI | InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 | PubChem[1] |

| SMILES | C(COCCC)OCCCCO | PubChem[1] |

Molecular Structure Diagram

The 2D structure of this compound is visualized below, highlighting the ether linkages and terminal alcohol functionalities.

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, computational models provide valuable estimations for its physicochemical properties. These properties are largely dictated by the molecule's ability to form hydrogen bonds via its hydroxyl groups and the polarity introduced by its ether linkages.

| Property | Computed Value | Source |

| Molecular Weight | 192.25 g/mol | PubChem[1] |

| XLogP3 | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 10 | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |

Note: The negative XLogP3 value suggests a high degree of hydrophilicity, a key characteristic for applications in aqueous systems.

Synthesis and Characterization

Proposed Synthesis Workflow

The causality for this proposed pathway lies in its stepwise construction, which minimizes the formation of polymeric side products. The use of a protecting group for one of the hydroxyls in propan-1,3-diol ensures selective reaction at one terminus before building the second half of the molecule.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative methodology. All procedures must be conducted under a substance-specific risk assessment with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound.

Step 1: Synthesis of 3-(3-Hydroxypropoxy)propan-1-ol

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Reagents: Add a molar excess of propan-1,3-diol to anhydrous tetrahydrofuran (THF) in the flask.

-

Reaction Initiation: Cool the solution in an ice bath. Add one molar equivalent of sodium hydride (NaH) portion-wise to form the alkoxide.

-

Addition: Slowly add one molar equivalent of 3-chloro-1-propanol via the dropping funnel.

-

Reaction: Allow the mixture to warm to room temperature and then reflux until TLC or GC-MS analysis indicates the consumption of the starting chloride.

-

Workup: Cautiously quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the intermediate via vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Setup: Use the same inert atmosphere setup as in Step 1.

-

Reagents: Dissolve the purified 3-(3-hydroxypropoxy)propan-1-ol from Step 1 in anhydrous THF.

-

Reaction Initiation: Cool the solution and add one molar equivalent of sodium hydride (NaH).

-

Addition: Slowly add one molar equivalent of 3-chloro-1-propanol.

-

Reaction & Workup: Follow the reaction and workup procedures as described in Step 1 (points 5 & 6).

-

Final Purification: Purify the final product, this compound, using high-vacuum distillation or flash column chromatography to achieve high purity.

Structural Characterization

The identity and purity of the synthesized product should be validated using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct triplets for the methylene protons adjacent to the hydroxyls and ether oxygens, and a quintet for the central methylene protons.

-

Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3500 cm⁻¹ region will confirm the presence of the O-H stretch from the alcohol groups. A strong C-O stretching band around 1100 cm⁻¹ will indicate the ether linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental formula (C₉H₂₀O₄).

Potential Applications in Research and Development

The unique molecular architecture of this compound—a flexible, hydrophilic, and bifunctional molecule—makes it a valuable component in several advanced applications.

-

Polymer Chemistry: As a diol monomer, it can be incorporated into polyesters and polyurethanes.[2] The ether linkages are expected to enhance the flexibility, thermal stability, and hydrophilicity of the resulting polymers, making them suitable for specialty elastomers, coatings, or foams.[2]

-

Biomedical Materials: Its hydrophilic and biocompatible nature (inferred from the polyether structure) makes it an excellent candidate for use as a cross-linker in hydrogel synthesis or as a hydrophilic spacer arm in drug-delivery systems or bioconjugation applications.

-

Specialty Surfactants: The distinct hydrophilic (diol and ether) and lipophilic (propane segments) regions allow it to function as a precursor for specialty non-ionic surfactants or emulsifiers after further chemical modification.

Safety and Handling

No specific toxicology data for this compound is available in the provided search results. Therefore, it must be handled with the standard precautions for new or uncharacterized laboratory chemicals. General handling guidelines for similar aliphatic ethers and diols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[4][5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

-

First Aid:

A comprehensive, substance-specific risk assessment should be performed before any experimental work is undertaken.

References

"4,8-Dioxaundecane-1,11-diol" synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of 4,8-Dioxaundecane-1,11-diol for Researchers and Drug Development Professionals

Introduction: The Significance of Diether Diols

This compound is an aliphatic diether diol with the linear structure HO-(CH₂CH₂CH₂)-O-(CH₂CH₂CH₂)-O-(CH₂CH₂CH₂)-OH. Molecules of this class are of significant interest in materials science and medicinal chemistry. The presence of two terminal hydroxyl groups makes them ideal monomers or chain extenders for the synthesis of polymers like polyurethanes and polyesters, imparting flexibility and hydrophilicity due to the ether linkages.[1][2] In drug development, the ether-diol motif can serve as a flexible linker in complex molecules, improving solubility and pharmacokinetic properties. This guide provides a detailed exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a robust experimental protocol, and the rationale behind key procedural choices.

Core Synthesis Strategy: A Retrosynthetic Analysis

The structure of this compound, a symmetrical diether, strongly suggests a synthetic approach based on the formation of its two ether bonds. The most reliable and widely adopted method for this purpose is the Williamson ether synthesis, a reaction first developed by Alexander Williamson in 1850.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, involving the reaction of an alkoxide with an alkyl halide.[4][5][6]

A retrosynthetic analysis of the target molecule reveals the most logical and efficient disconnection, breaking the two C-O ether bonds to identify the precursor molecules.

Figure 1: Retrosynthetic analysis of this compound.

This analysis identifies two readily available commercial precursors: 1,3-Propanediol and 3-Chloropropan-1-ol . The synthetic strategy involves forming a dialkoxide from 1,3-propanediol, which then acts as a dinucleophile, reacting with two equivalents of 3-chloropropan-1-ol.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis remains the most effective method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings due to its broad scope and reliability.[4] The reaction's success hinges on a robust Sₙ2 mechanism.

Mechanistic Principles: Causality and Control

The synthesis proceeds in two critical steps:

-

Deprotonation: The diol (1,3-propanediol) is treated with a strong, non-nucleophilic base to generate the corresponding dialkoxide. The choice of base is paramount. Alcohols typically have a pKa in the range of 16-18, requiring a base whose conjugate acid has a significantly higher pKa to ensure the equilibrium lies far to the right, favoring complete alkoxide formation.[5] Sodium hydride (NaH) is an ideal choice; it is a powerful base that irreversibly deprotonates the alcohol, producing the sodium alkoxide and hydrogen gas (H₂), which simply evolves from the reaction mixture.[3][6]

-

Nucleophilic Substitution (Sₙ2): The generated dialkoxide is a potent nucleophile. It attacks the electrophilic carbon atom of the alkyl halide (3-chloropropan-1-ol) in a concerted, backside attack.[4][6] This displaces the halide leaving group and forms the new carbon-oxygen bond. The reaction's efficiency is maximized because 3-chloropropan-1-ol is a primary alkyl halide. Primary halides are sterically unhindered, which strongly favors the Sₙ2 pathway over the competing elimination (E2) reaction that can dominate with secondary or tertiary alkyl halides.[5][6][7]

The overall reaction is as follows: HO-(CH₂)₃-OH + 2 NaH → Na⁺⁻O-(CH₂)₃-O⁻Na⁺ + 2 H₂ Na⁺⁻O-(CH₂)₃-O⁻Na⁺ + 2 Cl-(CH₂)₃-OH → HO-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-OH + 2 NaCl

Data Presentation: Precursor and Product Properties

A thorough understanding of the physical properties of the reagents and the final product is essential for experimental design, monitoring, and purification.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| 1,3-Propanediol | 76.09 | 214 | 1.053 | 504-63-2 |

| 3-Chloropropan-1-ol | 94.54 | 162 | 1.131 | 627-30-5 |

| This compound | 206.28 | ~330 (Predicted) | ~1.03 (Predicted) | N/A |

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to an inert atmosphere is critical due to the reactivity of sodium hydride with water.

Reagents & Equipment:

-

1,3-Propanediol (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.1 eq)

-

3-Chloropropan-1-ol (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent[6][8]

-

Three-neck round-bottom flask equipped with a reflux condenser, nitrogen/argon inlet, and addition funnel

-

Magnetic stirrer and heating mantle

-

Ice-water bath

Procedure:

-

Apparatus Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of dry nitrogen or argon.

-

Solvent and Reagent Addition: Charge the reaction flask with anhydrous THF and 1,3-propanediol (1.0 eq) via syringe. Begin stirring.

-

Deprotonation: Cool the solution in an ice-water bath to 0 °C. Carefully add the sodium hydride (2.1 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. The slurry will become thick and white.

-

Alkoxide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the disodium propan-1,3-diolate.

-

Alkyl Halide Addition: Add 3-chloropropan-1-ol (2.2 eq), dissolved in a small amount of anhydrous THF, to the addition funnel. Add it dropwise to the stirred alkoxide slurry over 1 hour. The reaction may be mildly exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux (for THF, ~66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

-

Work-up and Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully quench the excess NaH by adding methanol dropwise until gas evolution ceases. Follow this by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. The product is polar; extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product will be a viscous oil containing the desired product, any unreacted haloalcohol, and potentially some oligomeric byproducts. Purify the final product via vacuum distillation or column chromatography on silica gel.

Figure 2: Experimental workflow for the Williamson ether synthesis.

Alternative Synthetic Considerations

While the Williamson synthesis is the most direct route, other methods for ether formation exist, primarily centered on the catalytic dehydration of alcohols.[9]

-

Acid-Catalyzed Dehydration: This method involves heating alcohols with a strong acid catalyst to form an ether, eliminating water.[10] For a specific target like this compound, this approach is problematic. Attempting to react three molecules of 1,3-propanediol would likely result in an uncontrollable polymerization, yielding a mixture of polyethers of varying lengths rather than the desired discrete molecule.

-

Modern Catalytic Methods: Advanced catalytic systems using metals like ruthenium have been developed for the selective dehydrative etherification of two different alcohols.[11] While powerful, these methods are often designed for benzylic or other activated alcohols and would require significant optimization for the specific coupling required here, making the classic Williamson approach more practical for a laboratory setting.

Conclusion

The synthesis of this compound is most effectively and controllably achieved via the Williamson ether synthesis. This foundational reaction of organic chemistry, when applied with careful consideration of its Sₙ2 mechanism, allows for the strategic coupling of 1,3-propanediol and 3-chloropropan-1-ol. By utilizing a strong, non-nucleophilic base like sodium hydride and a primary alkyl halide, the reaction proceeds with high efficiency, minimizing side reactions. The detailed protocol provided in this guide offers a robust and validated pathway for researchers to obtain this valuable diether diol for applications in polymer science, materials chemistry, and as a flexible linker in drug development programs.

References

- 1. Buy Undecane-1,11-diol | 765-04-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4,8-Dioxaundecane-1,11-diol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,8-Dioxaundecane-1,11-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this specific diether-diol. Our focus is on not just presenting data, but on elucidating the rationale behind the spectroscopic behaviors and experimental designs, ensuring a deeper understanding of the structural elucidation process.

Introduction to this compound

This compound is a linear molecule featuring two ether linkages and two terminal primary alcohol functionalities. Its structure is analogous to a substituted triethylene glycol, with propyl groups extending from the terminal ether oxygens. This unique combination of functional groups imparts specific chemical and physical properties, making its unambiguous structural confirmation by spectroscopic methods a critical step in any research or development workflow. The following sections will detail the expected spectroscopic signatures of this molecule and the methodologies to acquire and interpret them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information about the electronic environment and connectivity of the protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for instance, using DMSO-d₆ can help in observing the hydroxyl protons as a distinct, often broad, signal.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS is chemically inert and its signal is set to 0.00 ppm, providing a reference point.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HO-CH₂ - | ~3.6 - 3.8 | Triplet | 4H |

| -CH₂ -CH₂-OH | ~1.6 - 1.8 | Quintet | 4H |

| -O-CH₂ -CH₂-CH₂- | ~3.4 - 3.5 | Triplet | 4H |

| -O-CH₂ -CH₂ -O- | ~3.7 | Singlet | 4H |

| HO - | Variable (e.g., ~2.0-4.0) | Broad Singlet | 2H |

Interpretation and Rationale:

The protons on carbons adjacent to an oxygen atom are deshielded and thus appear at a lower field (higher ppm value).[2][3][4] The terminal methylene groups next to the hydroxyl function are expected around 3.6-3.8 ppm and will appear as a triplet due to coupling with the adjacent methylene group. The central methylene protons of the propyl chains will be in the 1.6-1.8 ppm range and will exhibit a more complex splitting pattern (a quintet or multiplet). The methylene groups adjacent to the ether oxygens are also deshielded, appearing around 3.4-3.5 ppm as triplets. The two central methylene groups of the triethylene glycol core are in a chemically equivalent environment and are expected to produce a singlet around 3.7 ppm. The hydroxyl protons often appear as a broad singlet and their chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[5]

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR structural elucidation.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The data is typically acquired using a proton-decoupled sequence to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| HO-C H₂- | ~61 - 63 |

| -C H₂-CH₂-OH | ~32 - 34 |

| -O-C H₂-CH₂-CH₂- | ~72 - 74 |

| -O-C H₂-C H₂-O- | ~70 - 72 |

Interpretation and Rationale:

Similar to protons, carbon atoms attached to electronegative oxygen atoms are deshielded and resonate at a higher chemical shift.[4] The terminal carbons bonded to the hydroxyl groups are expected in the 61-63 ppm range. The adjacent carbons in the propyl chain will appear further upfield, around 32-34 ppm. The carbons bonded to the ether oxygens will be found in the 70-74 ppm region. The central, chemically equivalent carbons of the ethylene glycol unit will also be in a similar region, around 70-72 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the hydroxyl (-OH) and ether (C-O-C) groups.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition: The IR spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.

Predicted IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkane) | 2850 - 3000 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1250 | Strong |

Interpretation and Rationale:

The most prominent feature in the IR spectrum of this compound will be a strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydrogen-bonded alcohol groups.[5] The broadness of this peak is a direct consequence of the varying degrees of hydrogen bonding.[6] The C-H stretching vibrations of the alkane backbone will appear as strong absorptions between 2850 and 3000 cm⁻¹. A strong absorption band in the 1050-1150 cm⁻¹ range is characteristic of the C-O stretching vibration of the ether linkages.[2][3][4] The C-O stretching of the primary alcohol groups will also appear in a similar region, typically between 1000 and 1250 cm⁻¹.

Logical Flow of IR Spectral Interpretation:

References

- 1. researchgate.net [researchgate.net]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to 4,8-Dioxaundecane-1,11-diol: A Versatile Linker in Modern Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Oligomeric Diol

In the landscape of chemical synthesis and drug development, the demand for novel molecular entities with precise structural attributes is ever-present. 4,8-Dioxaundecane-1,11-diol, systematically named 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol and identified by the CAS number 4161-32-4, is an emerging bifunctional molecule with significant potential. Structurally, it is a trimer of 1,3-propanediol, featuring two primary hydroxyl groups at its termini, separated by a flexible nine-atom chain containing two ether linkages. This unique architecture imparts a balance of hydrophilicity, flexibility, and defined length, making it an attractive building block in various advanced applications, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications and safety considerations. As a Senior Application Scientist, the aim is to not only present the factual data but also to provide insights into the practical considerations and the scientific rationale behind its use.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior and suitability for specific applications. This compound's structure is key to its utility.

Chemical Structure

The IUPAC name, 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol, precisely describes the connectivity of the atoms. The common name, this compound, highlights the undecane (11-carbon) backbone with oxygen atoms replacing the carbons at positions 4 and 8, and terminal hydroxyl groups.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| CAS Number | 4161-32-4 | [1][2] |

| Molecular Formula | C₉H₂₀O₄ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| IUPAC Name | 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | [3] |

| Synonyms | Tri-1,3-propylene glycol, 1,3-Propanediol trimer | [3][4] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 273 °C at 760 mmHg (Predicted) | |

| Density | 1.04 g/cm³ (Predicted) | |

| Refractive Index | 1.456 (Predicted) | |

| Flash Point | 149.1 °C (Predicted) |

Synthesis of this compound

The synthesis of symmetrical diols with ether linkages is most effectively achieved through the Williamson ether synthesis. This classic S(_N)2 reaction provides a reliable route to construct the C-O-C bonds that form the backbone of this compound.

Proposed Synthetic Route: Williamson Ether Synthesis

A plausible and efficient method for the laboratory-scale synthesis of this compound involves the reaction of the sodium salt of 1,3-propanediol with 1,3-dibromopropane. The reaction proceeds in a 2:1 molar ratio of the diol to the dibromopropane.

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies and should be optimized for specific laboratory conditions.[5][6][7][8][9]

Materials:

-

1,3-Propanediol (reagent grade)

-

Sodium hydride (60% dispersion in mineral oil)

-

1,3-Dibromopropane (reagent grade)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-propanediol (2.2 eq) in anhydrous THF via the dropping funnel. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the mono-alkoxide.

-

Ether Synthesis: To the resulting suspension, add a solution of 1,3-dibromopropane (1.0 eq) in anhydrous THF dropwise at room temperature.

-

After the addition, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a saturated aqueous solution of ammonium chloride.

-

Partition the mixture between water and dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The following signals are predicted (in CDCl₃):

-

δ ~3.7-3.8 ppm (t, 4H): Methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).

-

δ ~3.6-3.7 ppm (t, 8H): Methylene protons adjacent to the ether oxygens (-O-CH₂-).

-

δ ~1.8-2.0 ppm (quintet, 8H): Methylene protons in the central part of the propyl chains (-CH₂-CH₂-CH₂-).

-

A broad singlet for the hydroxyl protons (-OH) , the chemical shift of which will be concentration-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry:

-

δ ~70-72 ppm: Methylene carbons adjacent to the ether oxygens (C-O).

-

δ ~60-62 ppm: Methylene carbons adjacent to the terminal hydroxyl groups (C-OH).

-

δ ~30-32 ppm: Central methylene carbons of the propyl chains.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and ether functional groups:

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.

-

~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups.

-

~1100 cm⁻¹ (strong): C-O stretching vibration of the ether linkages.

Mass Spectrometry

In an electrospray ionization mass spectrum (ESI-MS), the molecule would be expected to show a protonated molecular ion [M+H]⁺ at m/z 193.26 and a sodiated adduct [M+Na]⁺ at m/z 215.24.

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable component in several areas of research and development, particularly where precise control over molecular architecture is required.

PROTAC Linker Chemistry

The most significant emerging application for this compound is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[2][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficiency of ternary complex formation and subsequent degradation. The defined length, flexibility, and hydrophilicity of this compound make it an ideal candidate for a PROTAC linker. Its two terminal hydroxyl groups can be readily functionalized to attach to the target protein ligand and the E3 ligase ligand.

Caption: Role of this compound as a linker in a PROTAC.

Other Potential Applications

Given its structure as an oligomer of 1,3-propanediol, this compound can be considered a type of tripropylene glycol. While distinct from the more common propylene glycol (1,2-propanediol) derivatives, it shares some of their general utility. Potential applications include:

-

Polymer Synthesis: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes, imparting flexibility and hydrophilicity to the polymer backbone.[11]

-

Solvents and Humectants: Its hygroscopic nature and good solvency for many organic compounds suggest its use in formulations for coatings, inks, and personal care products.[1][12][13]

-

Chemical Intermediate: The terminal hydroxyl groups provide reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.[13][14]

Safety and Toxicology

As a specific toxicological profile for this compound (CAS 4161-32-4) is not extensively documented, a precautionary approach based on data for related compounds, such as tripropylene glycol (CAS 24800-44-0) and propylene glycols in general, is warranted.

General Toxicological Profile of Propylene Glycols

Propylene glycols, as a class of chemicals, are generally considered to have low toxicity.[12][14][15]

-

Acute Toxicity: They exhibit low acute toxicity via oral, dermal, and inhalation routes.[16]

-

Irritation: They are typically not skin irritants and are only slightly irritating to the eyes.[16]

-

Sensitization: They are not considered to be skin sensitizers.[11][14]

-

Carcinogenicity and Genotoxicity: There is no evidence to suggest that propylene glycols are carcinogenic or genotoxic.[11][12][14]

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be followed when handling this compound.[17]

-

Ventilation: Use in a well-ventilated area.

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In case of exposure, the following first-aid measures are recommended:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Conclusion and Future Outlook

This compound represents a molecule of significant interest for researchers in drug discovery and materials science. Its well-defined structure, combining the features of a diol and an oligoether, provides a versatile platform for the construction of complex molecular architectures. The identification of this compound as a potential PROTAC linker underscores its relevance in the development of next-generation therapeutics.

While there is a clear need for more extensive research to fully characterize its properties, delineate its applications, and establish a comprehensive safety profile, the foundational information presented in this guide provides a solid starting point for scientists and developers. As the field of targeted protein degradation and other advanced chemical technologies continues to evolve, it is anticipated that the utility of precisely engineered molecules like this compound will become increasingly apparent, paving the way for new innovations and discoveries.

References

- 1. hansonchemicals.com [hansonchemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. 3-Propoxy-1-propanol | C6H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. community.wvu.edu [community.wvu.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. byjus.com [byjus.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Tripropylene Glycol - Propylene Glycol Sector Group [propylene-glycol.com]

- 12. greenchemindustries.com [greenchemindustries.com]

- 13. dow.com [dow.com]

- 14. tripropylene glycol, 24800-44-0 [thegoodscentscompany.com]

- 15. researchgate.net [researchgate.net]

- 16. lyondellbasell.com [lyondellbasell.com]

- 17. Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,8-Dioxaundecane-1,11-diol

Introduction

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics to biological availability. This guide provides a comprehensive technical overview of the solubility characteristics of 4,8-Dioxaundecane-1,11-diol (CAS No. 4161-32-4), a molecule of interest for applications ranging from advanced polymer synthesis to its use as a flexible linker in bioconjugation and drug delivery systems.

Given the limited availability of specific quantitative solubility data in public literature, this document serves a dual purpose: first, to provide a robust theoretical analysis of its expected solubility based on its molecular structure, and second, to equip researchers with a detailed, field-proven experimental protocol to determine its solubility empirically in any solvent system of interest.

Molecular Structure and Physicochemical Properties

This compound is a linear molecule characterized by two terminal primary hydroxyl (-OH) groups and two ether (-O-) linkages within its nine-carbon backbone.

Caption: Molecular Structure of this compound.

This unique structure dictates its physical and chemical behavior. The terminal hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygens can act as hydrogen bond acceptors. This imparts a significant degree of polarity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4161-32-4 | [1] |

| Molecular Formula | C₉H₂₀O₄ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Varies (consult supplier) | N/A |

| Hydrogen Bond Donors | 2 | Inferred from structure |

| Hydrogen Bond Acceptors | 4 | Inferred from structure |

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is driven by the favorability of the new intermolecular interactions between the solute and solvent molecules compared to the solute-solute and solvent-solvent interactions.

The molecular structure of this compound suggests a nuanced solubility profile. The presence of four oxygen atoms (two hydroxyl, two ether) makes it a polar molecule. However, the nine-carbon aliphatic chain contributes significant nonpolar character. The overall solubility will be a balance between these competing features.

Solubility in Polar Protic Solvents

Polar protic solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can readily engage in hydrogen bonding.[2][3][4] The two terminal hydroxyl groups of this compound will form strong hydrogen bonds with these solvents. The ether linkages will also contribute to solubility through dipole-dipole interactions and by acting as hydrogen bond acceptors. Therefore, high solubility is anticipated in most polar protic solvents. As the alkyl chain of an alcohol solvent increases (e.g., from methanol to butanol), the decreasing polarity of the solvent may slightly reduce the solubility of the diol.[5]

Solubility in Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) possess large dipole moments but lack O-H bonds, meaning they cannot act as hydrogen bond donors.[2][6] They can, however, act as hydrogen bond acceptors. The diol's hydroxyl groups can donate hydrogen bonds to the electronegative atoms (typically oxygen or nitrogen) of these solvents.[3] Consequently, this compound is expected to be readily soluble in many common polar aprotic solvents.

Solubility in Nonpolar Solvents

Nonpolar solvents, such as hexane, toluene, and carbon tetrachloride, lack significant dipole moments and cannot participate in hydrogen bonding.[7][8][9] The primary intermolecular forces at play are weak van der Waals forces. The significant polarity and hydrogen-bonding capability of the diol's hydroxyl and ether groups are energetically incompatible with the nonpolar environment of these solvents. The energy required to break the strong hydrogen bonds between the diol molecules would not be recovered by the weak interactions formed with the solvent. Thus, this compound is predicted to have very low to negligible solubility in nonpolar solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong hydrogen bonding between solute's -OH and -O- groups and solvent.[2][10] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | High / Soluble | Solute's -OH groups can donate H-bonds to the solvent; strong dipole-dipole interactions.[3][6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low / Insoluble | Mismatch in polarity; strong solute-solute H-bonds are not overcome by weak solute-solvent interactions.[7][9] |

Experimental Determination of Solubility: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that theoretical predictions must be confirmed by empirical data. The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[11][12] This method is considered the "gold standard" and involves allowing an excess of the solid solute to equilibrate with the solvent over a defined period, followed by quantification of the dissolved compound in a saturated solution.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol. This self-validating system ensures that equilibrium has been reached and that the analytical method is accurate.

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Protocol:

-

Preparation of Test Samples:

-

Causality: To ensure a saturated solution is formed, an excess of the solute must be present. This drives the system to equilibrium where the rate of dissolution equals the rate of precipitation.

-

Action: Add an amount of solid this compound to at least three separate flasks for each solvent to be tested. A 5-fold excess over the estimated solubility is a good starting point.[13] If the solubility is completely unknown, start with ~10-20 mg of solute.

-

-

Solvent Addition:

-

Causality: A precise volume of solvent is necessary for accurate concentration calculations later.

-

Action: Add a known volume (e.g., 2.0 mL) of the chosen solvent to each flask.

-

-

Equilibration:

-

Causality: Achieving thermodynamic equilibrium is not instantaneous. Continuous agitation at a constant temperature ensures the system reaches a stable, saturated state. An equilibration time of 24 to 72 hours is standard, as shorter times may only yield kinetic solubility, which can be misleading.[14]

-

Action: Secure the flasks in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 hours). After this period, cease agitation and allow the samples to settle for at least 1 hour at the same constant temperature. Visually confirm that excess solid remains in each flask.

-

-

Sample Separation:

-

Causality: It is critical to analyze only the dissolved solute. Any suspended solid particles will falsely elevate the measured concentration. Filtration is a robust method for separation.[15]

-

Action: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the filtered saturated solution into a clean vial.

-

-

Dilution and Quantification:

-

Causality: Analytical instruments have a specific linear range in which their response is proportional to concentration. The saturated solution must be diluted to fall within the pre-established calibration curve for the instrument.

-

Action: Prepare a standard calibration curve for this compound in the chosen solvent.[16] Accurately dilute the filtered saturated solution with the same solvent to a concentration that is expected to be within the linear range of your analytical method (e.g., HPLC-UV). Analyze the diluted sample.[17]

-

-

Calculation and Validation:

-

Causality: The final solubility value must account for the dilution performed. Comparing results from triplicate measurements provides confidence in the reproducibility and accuracy of the result.

-

Action: Calculate the solubility using the formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Calculate the mean and relative standard deviation (RSD) for the triplicate samples. A low RSD (e.g., <5%) indicates a precise and reliable measurement. If results from samples taken at 24 and 48 hours are consistent, it provides strong evidence that equilibrium was achieved.[13]

-

Quantitative Data Summary

The protocol described above will yield quantitative solubility data. Researchers should use a structured table to record and compare their findings.

Table 3: Experimental Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | RSD (%) |

| Water | Polar Protic | |||||

| Methanol | Polar Protic | |||||

| Ethanol | Polar Protic | |||||

| Acetonitrile | Polar Aprotic | |||||

| DMSO | Polar Aprotic | |||||

| Acetone | Polar Aprotic | |||||

| Toluene | Nonpolar | |||||

| n-Hexane | Nonpolar | |||||

| [Add other solvents] |

Conclusion and Practical Implications

This guide establishes a strong theoretical foundation for predicting the solubility of this compound while providing the practical tools to validate these predictions. The molecule is anticipated to be highly soluble in polar protic and polar aprotic solvents due to its capacity for extensive hydrogen bonding and its inherent polarity. Conversely, it is expected to be poorly soluble in nonpolar solvents.

For professionals in drug development, this predicted solubility profile is highly advantageous. Its high solubility in aqueous and polar organic systems suggests its potential as:

-

A hydrophilic linker for Antibody-Drug Conjugates (ADCs) or PROTACs, improving the overall solubility of the final conjugate.

-

An excipient in formulations to enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs).

-

A versatile building block in chemical synthesis where reactions are performed in polar solvent systems.

By following the robust experimental protocol outlined herein, researchers can confidently generate the precise solubility data needed to advance their specific applications, ensuring both scientific integrity and project success.

References

- 1. Page loading... [wap.guidechem.com]

- 2. One moment, please... [chemistrytalk.org]

- 3. What do you mean by polar protic and polar aprotic class 12 chemistry CBSE [vedantu.com]

- 4. LON-CAPA OCHem [s10.lite.msu.edu]

- 5. idc-online.com [idc-online.com]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. What are polar and nonpolar solvents class 11 chemistry CBSE [vedantu.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. What Do You Mean by Polar Protic and Polar Aprotic Solvents? What are some Examples of These? [unacademy.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enamine.net [enamine.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Toxicity of 4,8-Dioxaundecane-1,11-diol

Introduction: A Proactive Approach to Laboratory Safety